molecular formula C9H11BFNO3 B1442095 2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid CAS No. 874289-29-9

2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid

Cat. No. B1442095
CAS RN: 874289-29-9
M. Wt: 211 g/mol
InChI Key: RVPOYQNEOOWSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylboronic acids are a class of compounds that contain a phenyl substituent and two hydroxyl groups attached to boron . They are commonly used in organic synthesis .


Synthesis Analysis

Phenylboronic acids can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . The molecule is planar with a minor bend around the C-B bond .


Chemical Reactions Analysis

Phenylboronic acids can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

Phenylboronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . The melting point of a similar compound, 2-Fluoro-4-methoxycarbonylphenylboronic acid, is between 127.0°C to 129.0°C .

Scientific Research Applications

Fluorescence Imaging

2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid: has been utilized in the development of phenylboronic-acid-based functional chemical materials for fluorescence imaging. These materials are designed to enhance cellular uptake and actively target cancer cells and tumors by binding to glycans on the surface of cancer cells . This application is significant in cancer diagnosis and tumor targeting, providing a method with better specificity and sensitivity compared to other imaging technologies.

Tumor Therapy

The compound plays a role in tumor therapy by being part of PBA-based functional chemical materials. These materials are used in various therapeutic approaches, including chemotherapy, gene therapy, phototherapy, and immunotherapy . The ability of PBA to improve cancer cell imaging and treatment efficacy makes it a valuable component in the fight against cancer.

Drug Delivery Systems

In the realm of drug delivery, 2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid can be chemically modified to create PBA-functionalized drug loading systems. These systems achieve controlled release of drugs and tumor targeting in pH-specific environments, which is crucial for minimizing side effects and enhancing treatment efficacy .

Boronate Affinity Materials (BAMs)

The compound is integral in the synthesis of highly selective BAMs. These materials are increasingly important in separation, sensing, imaging, diagnostics, and drug delivery. The selectivity of BAMs is critical for reducing non-specific adsorption, which is a common shortcoming in current BAMs, especially organic ones .

Organic Synthesis

2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid: is a versatile reagent in organic synthesis. It is used in coupling reactions with various reactants, contributing to the synthesis of novel biologically active compounds and materials .

Medicinal Chemistry

In medicinal chemistry, the compound’s unique properties allow for its application in the design and synthesis of new drugs. Its role in creating compounds with potential therapeutic effects is an area of ongoing research and development.

Material Science

Lastly, in material science, the compound’s characteristics enable the development of new materials with specific functions. These materials can be applied in various fields, including electronics, coatings, and nanotechnology.

Safety And Hazards

Phenylboronic acids may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

properties

IUPAC Name

[4-(ethylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPOYQNEOOWSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205765
Record name B-[4-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid

CAS RN

874289-29-9
Record name B-[4-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.